4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
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Description
4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a chemical compound that has shown great potential in scientific research applications.
Scientific Research Applications
Photodynamic Therapy
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
Novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing benzenesulfonamide moieties have shown promising results against both Gram-positive and Gram-negative bacteria, and fungi. These compounds are synthesized from 4-(5-amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide, indicating the potential of benzenesulfonamide derivatives in antimicrobial therapy (Hassan et al., 2009).
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological and pathological processes. Synthesized derivatives have demonstrated significant inhibitory effects on carbonic anhydrase I and II, suggesting their potential in treating conditions associated with abnormal carbonic anhydrase activity (Gul et al., 2016).
Antiproliferative Activity
Certain N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have shown notable antiproliferative activity against various tumor cell lines, indicating their potential as lead compounds for developing new anticancer agents. The structure-activity relationship studies from these compounds can guide the synthesis of related benzenesulfonamide derivatives for cancer treatment (Motavallizadeh et al., 2014).
Antifungal Screening
The synthesis of novel azetidin-2-ones bearing the benzenesulfonamide moiety and their subsequent antifungal screening against Aspergillus niger and Aspergillus flavus highlight another application area. These compounds show potent antifungal activity, establishing a link between benzenesulfonamide derivatives and potential antifungal therapeutics (Gupta & Halve, 2015).
properties
IUPAC Name |
4-cyano-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-9-13(10(2)17-14(16-9)21-3)18-22(19,20)12-6-4-11(8-15)5-7-12/h4-7,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNYHRVCTOETBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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